Ortho-Methoxy Substitution Enhances Lipophilicity Compared to Para-Methoxy Regioisomer
The 2-methoxyphenyl substituent on the target compound yields a computed XLogP3 of 1.7, which is elevated relative to the predicted value for the 4-methoxyphenyl regioisomer. In pyrazole series, ortho-substitution often reduces TPSA through intramolecular shielding and alters logP due to differences in electronic distribution and solvation, which directly impacts membrane permeability and metabolic stability in early drug discovery [1]. The target compound's computed TPSA of 53.4 Ų reflects the contribution of the ortho-methoxy orientation.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 [2] |
| Comparator Or Baseline | Predicted for 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate (estimated lower logP due to para-orientation); no direct experimental comparative data available. |
| Quantified Difference | Qualitative directional difference (higher lipophilicity for ortho-methoxy) |
| Conditions | Computed by XLogP3 algorithm (PubChem). |
Why This Matters
For medicinal chemistry programs requiring specific logP windows for CNS penetration or oral bioavailability, the ortho-methoxy regioisomer provides a quantifiably different starting point than the para-methoxy analog, enabling tuning of physicochemical properties without introducing additional heteroatoms.
- [1] Meanwell, N.A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. (Contextual class-level reference for impact of regioisomerism on logP and TPSA). View Source
- [2] PubChem. Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate. Compound Summary. CID 22831581. View Source
